Scaffold Baseline vs. Optimized Derivative Antibacterial Potency
This compound acts as the foundational scaffold. In a 2019 study, its derived analogs (with modifications like C8-methyl or benzamide groups) showed potent and selective activity against Staphylococcus aureus with MICs of 0.25-0.5 µg/mL [1]. This data implies the core scaffold is non-toxic (Selectivity Index >10 in Vero cells) [1], providing a validated starting point for SAR campaigns. The unmodified parent is the essential control and synthetic precursor for generating these high-potency derivatives.
| Evidence Dimension | Antibacterial Potency (MIC) and Selectivity Index |
|---|---|
| Target Compound Data | Not directly reported for antibacterial activity; acts as the parent scaffold. |
| Comparator Or Baseline | Optimized derivatives (e.g., compound 6'a) from the same study |
| Quantified Difference | Derivatives exhibit MICs = 0.25-0.5 µg/mL against S. aureus; SI > 10 (Vero cells). |
| Conditions | Broth microdilution assay against ESKAP pathogen panel; Vero cell cytotoxicity assay. |
Why This Matters
Procuring this exact scaffold is essential for SAR studies, as it provides the validated, non-toxic core structure from which potent analogs with quantifiable activity (MIC 0.25-0.5 µg/mL) are derived.
- [1] Gatadi, S., et al. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry. 2019, 83, 569-579. View Source
